Topic: A Guide to the Synthesis, Characterization, and Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-ol
Topic: A Guide to the Synthesis, Characterization, and Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-ol
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted pyrazoles represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While the broader family of pyrazoles is well-documented, specific analogues like 1,3,5-trimethyl-1H-pyrazol-4-ol remain sparsely characterized in public literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical roadmap for the synthesis, purification, characterization, and predicted chemical behavior of this valuable, yet under-explored, compound. We will leverage established chemical principles and data from closely related analogues to propose robust synthetic routes and analytical protocols. This document is designed not as a simple recitation of known facts, but as a strategic blueprint for researchers aiming to produce and utilize this compound in discovery and development programs.
The Pyrazole Core: A Foundation for Drug Discovery
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of chemical properties. Its aromatic nature, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an exceptionally versatile building block in drug design. This scaffold is found in several commercial drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, highlighting its clinical significance.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a focal point for lead optimization campaigns.
Physicochemical Properties: A Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties | Reference |
| 1,3,5-Trimethylpyrazole | C₆H₁₀N₂ | 110.16 | Melting Point: 35-38 °C; Boiling Point: 170 °C | [3] |
| 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 | Melting Point: 215-217 °C | [4][5] |
| 1,3,5-Trimethyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | 125.17 | - | [6][7] |
| (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol | C₇H₁₂N₂O | 140.19 | - | [8] |
| 1,3,5-Trimethyl-1H-pyrazol-4-ol (Predicted) | C₆H₁₀N₂O | 126.16 | Predicted to be a solid with a melting point between that of the parent pyrazole and its carboxylic acid derivative. |
Proposed Synthetic Strategies
The synthesis of 1,3,5-trimethyl-1H-pyrazol-4-ol can be approached through several logical pathways. The choice of strategy depends on the availability of starting materials, scalability, and desired purity. We propose two primary, field-proven strategies.
Strategy A: Post-Synthetic Functionalization of the Pyrazole Core
This is the most direct approach, beginning with the construction of the stable 1,3,5-trimethylpyrazole ring, followed by functionalization at the C4 position. The Knorr pyrazole synthesis is a classic and reliable method for forming the core.[9]
-
Knorr Pyrazole Synthesis: Reaction of a β-dicarbonyl compound (acetylacetone) with a substituted hydrazine (methylhydrazine) yields the pyrazole core. This reaction is robust and proceeds in high yield.
-
C4-Halogenation: The electron-rich pyrazole ring can undergo electrophilic substitution. Halogenation, specifically iodination, at the C4 position creates an excellent synthetic handle, 4-iodo-1,3,5-trimethyl-1H-pyrazole.[10]
-
Nucleophilic Substitution: The iodo-group can then be displaced by a hydroxide source (e.g., in a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig hydroxylation) to yield the final product.
Strategy B: Synthesis from a Pre-Functionalized Precursor
An alternative strategy involves incorporating the hydroxyl group into the acyclic precursor before cyclization. This can offer better regioselectivity if the starting materials are readily accessible.
-
Precursor Synthesis: This would require a functionalized β-dicarbonyl compound, such as 3-hydroxy-2,4-pentanedione (hydroxyacetylacetone).
-
Condensation & Cyclization: Reaction of this precursor with methylhydrazine would directly form the desired 1,3,5-trimethyl-1H-pyrazol-4-ol. The primary challenge in this route is the stability and availability of the hydroxy-β-dicarbonyl starting material.
Caption: Proposed synthetic pathways to 1,3,5-trimethyl-1H-pyrazol-4-ol.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and justifications for key steps.
Protocol 4.1: Synthesis of 1,3,5-Trimethylpyrazole via Knorr Synthesis[9]
-
Rationale: This protocol establishes a reliable supply of the core pyrazole structure. The use of a catalytic amount of acid accelerates the initial condensation and subsequent cyclization.
-
Materials:
-
Acetylacetone (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst, ~0.1 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone dissolved in ethanol.
-
Slowly add methylhydrazine to the solution while stirring. An exothermic reaction is expected; maintain control by adding dropwise or with cooling.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure 1,3,5-trimethylpyrazole as a low-melting solid or oil.[3]
-
Protocol 4.2: Proposed Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-ol
-
Rationale: This two-step protocol leverages the stable pyrazole core from Protocol 4.1. Iodination provides a robust intermediate for the introduction of the hydroxyl group.
-
Step A: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole [10]
-
Dissolve 1,3,5-trimethylpyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an iodinating agent. A mixture of iodine (I₂) and an oxidant like nitric acid or iodic acid (HIO₃) is effective for this electrophilic substitution.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates full consumption of the starting material.
-
Perform an aqueous workup, neutralizing any remaining acid and quenching excess iodine with a reducing agent like sodium thiosulfate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to yield the crude iodinated pyrazole. Purification is typically achieved via column chromatography.
-
-
Step B: Hydroxylation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
-
To a reaction vessel, add the 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., NaOH or K₂CO₃, 2.0 eq).
-
Add a high-boiling polar solvent such as DMSO or DMF.
-
Heat the reaction mixture to 100-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and acidify with HCl to protonate the target hydroxyl group.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by silica gel column chromatography to isolate 1,3,5-trimethyl-1H-pyrazol-4-ol.
-
Proposed Characterization and Purity Assessment
Confirming the structure and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect three distinct singlets for the three methyl groups (N-CH₃, C3-CH₃, C5-CH₃). The C4-H proton signal present in the parent pyrazole will be absent. A broad, exchangeable singlet corresponding to the O-H proton will also be observed.
-
¹³C NMR: Expect distinct signals for the three methyl carbons and the three pyrazole ring carbons. The C4 carbon signal will be shifted significantly downfield compared to the parent pyrazole due to the attached oxygen atom.
-
-
Infrared (IR) Spectroscopy: The most telling feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration. This confirms the presence of the hydroxyl group.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 127.17.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient) should be developed to confirm the purity of the final product is >95% for use in further applications.
Caption: Analytical workflow for compound purification and characterization.
Predicted Reactivity and Potential Applications
The structure of 1,3,5-trimethyl-1H-pyrazol-4-ol suggests it will behave as a heterocyclic analogue of a phenol.
-
Reactivity of the Hydroxyl Group: The -OH group is expected to be acidic and can be deprotonated with a base. It can undergo O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This provides a key handle for library synthesis and structure-activity relationship (SAR) studies.
-
Reactivity of the Pyrazole Ring: The hydroxyl group is an activating group, making the ring more susceptible to further electrophilic substitution if any positions were available. However, in this fully substituted ring, its primary electronic influence will be on the overall properties of the molecule.
-
Applications: As a functionalized building block, this compound is an ideal starting point for creating libraries of novel compounds for screening. The hydroxyl group can be used to attach the pyrazole core to other pharmacophores, linkers, or solid supports. Its potential applications span the full range of therapeutic areas where pyrazoles have shown activity, including anti-inflammatory, anti-cancer, and anti-microbial research.[2][12][13]
Conclusion
While 1,3,5-trimethyl-1H-pyrazol-4-ol is not extensively described in current literature, its synthesis is eminently achievable through established organic chemistry principles. By following a logical pathway of core synthesis via the Knorr reaction, followed by C4-functionalization and hydroxylation, researchers can reliably produce this compound. The detailed protocols and characterization workflow provided in this guide serve as a robust starting point for any laboratory or drug development program seeking to explore the chemical space around this promising pyrazole scaffold.
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